molecular formula C12H14O B13523697 4-(4-Ethylphenyl)but-3-en-2-one CAS No. 94723-89-4

4-(4-Ethylphenyl)but-3-en-2-one

Cat. No.: B13523697
CAS No.: 94723-89-4
M. Wt: 174.24 g/mol
InChI Key: HROYTUBGASOINW-SNAWJCMRSA-N
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Description

4-(4-Ethylphenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=O and C=C bonds) and a 4-ethyl-substituted phenyl group. This structural motif confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No.

94723-89-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-(4-ethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+

InChI Key

HROYTUBGASOINW-SNAWJCMRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires a protecting group to ensure selectivity and prevent side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Ethylphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The compounds compared here share the core but-3-en-2-one backbone but differ in the substituents on the phenyl ring. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Applications
4-(4-Ethylphenyl)but-3-en-2-one 4-Ethyl C₁₂H₁₄O Base structure; electronic studies inferred from analogs
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitro C₁₀H₉NO₃ Nonlinear optical properties ; λₘₐₓ = 323 nm
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylamino C₁₂H₁₅NO Strong nonlinear optical response; λₘₐₓ = 375 nm
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one 3,4-Dimethoxy C₁₂H₁₄O₃ Cytotoxicity studies ; synthetic precursor
4-(2,4-Dichlorophenyl)but-3-en-2-one 2,4-Dichloro C₁₀H₈Cl₂O High melting point (83–85°C); safety concerns
(E)-4-(4-Acetylphenyl)but-3-en-2-one 4-Acetyl C₁₂H₁₂O₂ Used in coordination chemistry
Substituent Impact:
  • Electron-donating groups (e.g., 4-ethyl, 4-dimethylamino, 3,4-dimethoxy): Enhance conjugation, red-shift UV-Vis absorption, and improve nonlinear optical (NLO) properties. For example, the dimethylamino group in (E)-4-(4-dimethylaminophenyl)but-3-en-2-one shifts λₘₐₓ to 375 nm, compared to 323 nm for the nitro-substituted analog .
  • Electron-withdrawing groups (e.g., 4-nitro, 2,4-dichloro): Reduce electron density, blue-shift absorption, and increase thermal stability. The nitro group also enhances third-order nonlinear susceptibility (Reχ³) in optical studies .
  • Halogen substituents (e.g., 2,4-dichloro): Introduce steric bulk and alter solubility, as seen in 4-(2,4-dichlorophenyl)but-3-en-2-one, which has a higher melting point (83–85°C) .

Optical and Electronic Properties

Nonlinear Optical (NLO) Behavior:
  • (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one exhibits significant NLO activity due to its strong intramolecular charge transfer (ICT) between the electron-rich dimethylamino group and the enone system. Z-scan measurements at 0.02 M in ethyl acetate revealed a nonlinear refractive index (n₂) of 1.2 × 10⁻¹⁵ cm²/W and absorption coefficient (β) of 0.8 cm/GW .
  • (E)-4-(4-Nitrophenyl)but-3-en-2-one shows lower NLO performance (n₂ = 0.7 × 10⁻¹⁵ cm²/W, β = 0.5 cm/GW) due to reduced ICT efficiency .
UV-Vis Absorption:

Substituents directly influence λₘₐₓ:

  • 4-Dimethylamino: 375 nm (strong ICT) .
  • 4-Nitro : 323 nm (weaker ICT) .
  • 4-Ethyl : Expected intermediate absorption (~340–360 nm), inferred from electronic effects of alkyl groups.

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